molecular formula C18H16N2O4 B12122554 Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester CAS No. 82933-20-8

Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester

Cat. No.: B12122554
CAS No.: 82933-20-8
M. Wt: 324.3 g/mol
InChI Key: OIISHCNWBRHFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbamic acid moiety linked to a phenylmethyl ester group, with a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl substituent. Its intricate structure allows for diverse chemical reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester typically involves the following steps:

    Formation of the Isoindole Derivative: The initial step involves the preparation of the 1,3-dihydro-1,3-dioxo-2H-isoindole-2-yl derivative. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the Ethyl Linker: The isoindole derivative is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl linker.

    Formation of the Carbamic Acid Moiety: The ethylated isoindole is treated with phosgene or a phosgene equivalent to form the carbamic acid intermediate.

    Esterification: Finally, the carbamic acid intermediate is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid to yield the desired phenylmethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial methods may employ safer and more environmentally friendly reagents to comply with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the isoindole moiety, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and potentially amines if further reduction occurs.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators. The isoindole moiety is particularly interesting due to its ability to interact with biological macromolecules.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, including cancer and bacterial infections, due to their ability to interfere with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure contributes to the mechanical and thermal properties of these materials.

Mechanism of Action

The mechanism of action of carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The isoindole moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, tert-butyl ester
  • Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, methyl ester
  • Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, ethyl ester

Uniqueness

The phenylmethyl ester variant is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in proteins and enzymes. This can lead to increased specificity and potency in its biological activity compared to other esters.

Properties

CAS No.

82933-20-8

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

benzyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate

InChI

InChI=1S/C18H16N2O4/c21-16-14-8-4-5-9-15(14)17(22)20(16)11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23)

InChI Key

OIISHCNWBRHFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.